molecular formula C16H20N2O2 B2438641 [4-(1-Adamantyl)-2-nitrophenyl]amine CAS No. 59974-48-0

[4-(1-Adamantyl)-2-nitrophenyl]amine

Cat. No.: B2438641
CAS No.: 59974-48-0
M. Wt: 272.348
InChI Key: SFXBNOMJHSLYON-OSAMSUIVSA-N
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Description

[4-(1-Adamantyl)-2-nitrophenyl]amine: is an organic compound featuring an adamantane moiety attached to a nitrophenyl group. Adamantane is a tricyclic hydrocarbon known for its stability and unique structural properties, making it a valuable building block in organic synthesis . The nitrophenyl group introduces additional reactivity, allowing for various chemical transformations.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The adamantyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: [4-(1-Adamantyl)-2-nitrophenyl]amine is unique due to the combination of the adamantyl and nitrophenyl groups, which confer both stability and reactivity . This dual functionality makes it versatile for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

4-(1-adamantyl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c17-14-2-1-13(6-15(14)18(19)20)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXBNOMJHSLYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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